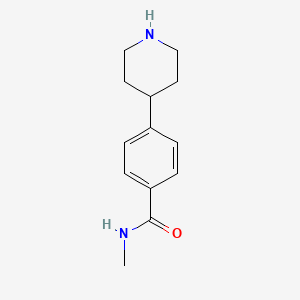

N-Methyl-4-(Piperidin-4-Yl)Benzamide

説明

N-Methyl-4-(Piperidin-4-Yl)Benzamide is a benzamide derivative featuring a piperidin-4-yl group substituted at the para position of the benzamide ring, with a methyl group attached to the piperidine nitrogen. This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

特性

IUPAC Name |

N-methyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCWPUNPTDQWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654115 | |

| Record name | N-Methyl-4-(piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161610-09-9 | |

| Record name | N-Methyl-4-(piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-(Piperidin-4-Yl)Benzamide typically involves the reaction of 4-piperidone with methylamine, followed by the introduction of a benzoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

Step 1: React 4-piperidone with methylamine in the presence of a solvent.

Step 2: Introduce benzoyl chloride to the reaction mixture.

Step 3: Use a base to neutralize the reaction and obtain the final product.

Industrial Production Methods: In an industrial setting, the production of N-Methyl-4-(Piperidin-4-Yl)Benzamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

化学反応の分析

Types of Reactions: N-Methyl-4-(Piperidin-4-Yl)Benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidines.

科学的研究の応用

N-Methyl-4-(Piperidin-4-Yl)Benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-Methyl-4-(Piperidin-4-Yl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

類似化合物との比較

Structural Analogs and Substituent Effects

Substituents on the Benzamide Ring

- Trifluoromethyl and Fluoro Groups : Compounds such as N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and 3-fluoro-4-(trifluoromethyl)benzamide (8b) () feature electron-withdrawing substituents on the benzamide ring. These groups enhance metabolic stability and influence electronic distribution, as evidenced by distinct $ ^1 \text{H-NMR} $ chemical shifts (e.g., 8a: δ 8.05 ppm for aromatic protons) .

- Chloro and Methoxy Groups : 4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c) incorporates chlorine and methoxy groups, which may increase lipophilicity and steric hindrance compared to the unsubstituted benzamide .

- Bromo Substituents : 3-Bromo-N-(Piperidin-4-Yl)Benzamide () introduces a bulky bromo group, altering reactivity and solubility (melting point: 172–175°C; density: 1.39 g/cm³) .

Modifications on the Piperidine Moiety

- N-Methyl vs. N-Benzoyl/Benzyl: N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide () replaces the methyl group with a benzoyl moiety, increasing steric bulk and lipophilicity. Crystal structure data (R factor: 0.043) confirm planar benzamide geometry, which may affect binding interactions .

- Unsubstituted Piperidine : N-(Piperidin-4-yl)benzamide () lacks the methyl group, reducing steric hindrance and possibly increasing metabolic vulnerability .

Heterocyclic Additions

- Benzo[d]oxazol-2-yl Group : 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22) () incorporates a fused oxazole ring, expanding aromatic interactions but complicating synthesis .

Physical and Spectral Properties

| Compound | Melting Point (°C) | $ ^1 \text{H-NMR} $ (Key Signals) |

|---|---|---|

| 8a | Not reported | δ 8.05 (s, 1H, Ar-H), 4.45 (d, 2H, CH₂) |

| 8c | Not reported | δ 7.85 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃) |

| 3-Bromo-N-(Piperidin-4-Yl)Benzamide | 172–175 | Not reported |

- NMR data () highlight electronic effects of substituents, such as deshielding of aromatic protons in trifluoromethyl derivatives .

生物活性

N-Methyl-4-(Piperidin-4-Yl)Benzamide (NMPB) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the synthesis, biological mechanisms, and various studies highlighting the compound's efficacy.

Synthesis of N-Methyl-4-(Piperidin-4-Yl)Benzamide

The synthesis of NMPB typically involves a multi-step process:

- Reaction of 4-Piperidone with Methylamine : This step forms the piperidine ring.

- Introduction of Benzoyl Chloride : This adds the benzamide moiety to the structure.

- Neutralization : A base, such as triethylamine, is used to neutralize the reaction mixture, yielding the final product.

The typical solvents used include dichloromethane, which facilitates the reaction conditions necessary for high yield and purity.

NMPB exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. Notably, it has been observed to inhibit certain enzymes that play crucial roles in cancer cell growth, leading to potential anti-cancer effects. For example, studies indicate that NMPB can induce cell cycle arrest in HepG2 liver cancer cells by modulating the expression of cell cycle regulators such as cyclin B1 and p53 .

Biological Activity and Case Studies

Antitumor Activity :

A significant study evaluated various N-(piperidine-4-yl)benzamide derivatives for their antitumor properties. Among these derivatives, NMPB demonstrated potent activity against HepG2 cells with an IC50 value of 0.25 μM. The mechanism was linked to the induction of cell cycle arrest via a p53/p21-dependent pathway, highlighting its potential as a therapeutic agent in hepatocarcinoma .

Table 1: Summary of Biological Activities of N-Methyl-4-(Piperidin-4-Yl)Benzamide Derivatives

| Compound | Biological Activity | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| NMPB | Antitumor | 0.25 | Induction of p53/p21-dependent arrest |

| Compound 47 | Antitumor | 0.25 | Inhibition of cyclin B1 and p-Rb |

| Other Derivatives | Varies | Varies | Various pathways affecting cell growth |

Pharmacological Properties

NMPB has been explored for various pharmacological properties beyond antitumor activity:

- Anti-inflammatory Effects : Initial studies suggest that derivatives may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate NMPB against other similar compounds:

- N-(Piperidin-4-Yl)Benzamide : Lacks the methyl group on nitrogen, which may affect its binding affinity and overall biological activity.

- 4-Methyl-N-(Piperidin-4-Yl)Benzamide : Contains a methyl group on the benzene ring that may influence its pharmacological properties differently compared to NMPB.

These comparisons underscore the unique structural features that could enhance or diminish biological efficacy depending on minor modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。